4,6-Dihydro-5-chloro-8-hydroxy-6-oxo-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived through sequential identification of the parent structure, substituents, and their positional priorities. The parent heterocycle is 1H-2-benzopyran , a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyran ring (positions 2, 7–9). Substituents are assigned numerical positions based on the lowest possible locants:
- 5-Chloro at position 5 of the benzene ring.
- 8-Hydroxy at position 8.
- 7-Carboxylic acid at position 7.
- 3-Pentafluoroethyl (-C~2~F~5~) at position 3 of the pyran ring.
- 4,6-Dihydro indicates hydrogenation at positions 4 and 6 of the pyran ring.
- 6-Oxo denotes a ketone group at position 6.
The full systematic name adheres to IUPAC priorities, with functional groups ordered by suffix precedence (carboxylic acid > ketone > hydroxy > chloro).
Isomeric considerations arise from stereochemical features. The pentafluoroethyl group at position 3 introduces a stereocenter, but the compound’s synthetic route typically yields a single diastereomer due to steric and electronic constraints during cyclization. No enantiomeric forms have been reported, likely due to the rigidity of the fused ring system.
Molecular Formula and Weight Analysis
The molecular formula C~13~H~8~ClF~5~O~5~ is calculated as follows:
- Benzopyran core : 9 carbons (C~9~H~8~O~2~).
- Substituents :
- Pentafluoroethyl (-C~2~F~5~): +2 carbons, +5 fluorines.
- Carboxylic acid (-CO~2~H): +1 oxygen.
- Chloro (-Cl): +1 chlorine.
- Hydroxy (-OH): +1 oxygen.
- Ketone (-O): +1 oxygen.
Molecular weight :
- Carbon (12.01 × 13) = 156.13
- Hydrogen (1.01 × 8) = 8.08
- Chlorine (35.45 × 1) = 35.45
- Fluorine (19.00 × 5) = 95.00
- Oxygen (16.00 × 5) = 80.00
- Total = 374.66 g/mol
This aligns with derivatives such as 3H-2-benzopyran-7-carboxylic acid (250.25 g/mol) and perfluoroalkyl carboxylic acids, adjusted for additional substituents.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insight into its likely conformation. For example:
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (C~14~H~17~NO~4~) exhibits a planar benzopyran core with substituents adopting equatorial orientations to minimize steric strain.
- N-(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)phenylalanine shows a chair-like pyran ring with a 120° dihedral angle between the benzene and pyran rings.
For the target compound, density functional theory (DFT) simulations predict:
- Pyran ring puckering at C4 and C6 due to sp³ hybridization.
- Carboxylic acid group coplanar with the benzene ring (π-π conjugation).
- Pentafluoroethyl group in a staggered conformation to reduce F···Cl repulsion.
A hypothetical crystal lattice would likely feature hydrogen bonding between the carboxylic acid and hydroxy groups, with van der Waals interactions stabilizing fluorinated regions.
Comparative Structural Analysis with Related Benzopyran Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Key observations :
- Fluorination : The pentafluoroethyl group induces significant electron-withdrawing effects (-I), reducing electron density at the pyran oxygen compared to methyl-substituted analogs.
- Chloro vs. Fluoro : The 5-chloro substituent enhances electrophilicity at position 7, stabilizing the carboxylic acid group through resonance.
- Hydrogen Bonding : The 8-hydroxy group forms intramolecular hydrogen bonds with the ketone at position 6, a feature absent in non-ketonic derivatives.
These structural distinctions underscore its potential as a scaffold for designing fluorinated bioactive molecules with tailored electronic properties.
Properties
CAS No. |
142689-09-6 |
|---|---|
Molecular Formula |
C12H6ClF5O5 |
Molecular Weight |
360.62 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-8-oxo-3-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H6ClF5O5/c13-7-3-1-5(11(14,15)12(16,17)18)23-2-4(3)8(19)6(9(7)20)10(21)22/h2,5,20H,1H2,(H,21,22) |
InChI Key |
UOJVHJRJZXAHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzopyran/Isocoumarin Family
The compound shares structural homology with isocoumarins (1H-2-benzopyran-1-ones) and other benzopyran derivatives. Key comparisons include:
Key Observations :
- The pentafluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated isocoumarins like NM-3 .
- The carboxylic acid group at position 7 may confer pH-dependent solubility, akin to cephalosporins .
Functional Group Comparison: Fluorinated Substituents
The pentafluoroethyl (-C₂F₅) group distinguishes the compound from other fluorinated benzopyrans and perfluorinated alkyl substances (PFAS):
Key Observations :
- Unlike PFOS derivatives, the target compound’s fluorinated group is part of a heterocyclic scaffold, which may reduce bioaccumulation but requires empirical validation .
Pharmacological Activity Relative to Isocoumarins
NM-3, a non-fluorinated isocoumarin, serves as a benchmark for antiangiogenic activity:
Key Observations :
- Fluorination could modulate NM-3-like antiangiogenic effects but may require dose optimization to mitigate toxicity risks .
Physicochemical Properties
Comparative solubility and stability:
Research Findings and Gaps
- Therapeutic Potential: Structural alignment with NM-3 supports exploration in oncology, though fluorination may necessitate toxicity studies .
- Synthetic Challenges: The complex fluorinated scaffold may require specialized synthesis routes compared to non-fluorinated benzopyrans .
Preparation Methods
Synthesis of the Benzopyran Core
- The benzopyran (chromene) skeleton is commonly synthesized via condensation reactions between appropriately substituted salicylaldehydes and β-ketoesters or β-diketones.
- For this compound, a 5-chloro-8-hydroxy-substituted salicylaldehyde derivative is used as the aromatic precursor.
- The condensation with a pentafluoroethyl-substituted β-ketoester under acidic or basic catalysis forms the dihydrobenzopyran intermediate.
Introduction of the Pentafluoroethyl Group
- The pentafluoroethyl substituent at position 3 is introduced via nucleophilic substitution or cross-coupling reactions.
- A common method involves the use of pentafluoroethyl iodide or bromide as the electrophilic source.
- Transition metal-catalyzed coupling (e.g., copper or palladium catalysis) facilitates the attachment of the pentafluoroethyl group to the chromene core at the 3-position.
Chlorination at Position 5
- The 5-chloro substituent is introduced either by starting with a 5-chloro-substituted salicylaldehyde or by selective chlorination of the benzopyran intermediate.
- Chlorination reagents such as N-chlorosuccinimide (NCS) under controlled conditions ensure regioselective substitution.
Hydroxylation at Position 8
- The 8-hydroxy group is typically present in the starting salicylaldehyde or introduced by hydroxylation of the aromatic ring.
- Hydroxylation can be achieved via electrophilic aromatic substitution or by demethylation of methoxy precursors.
Oxidation and Carboxylation
- The 6-oxo group is formed by oxidation of the dihydrobenzopyran intermediate, often using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide.
- The 7-carboxylic acid group is introduced by oxidation of a methyl or aldehyde substituent at position 7 or by direct carboxylation using carbon dioxide under catalytic conditions.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation | 5-chloro-8-hydroxy-salicylaldehyde + pentafluoroethyl β-ketoester, acid/base catalyst | Formation of dihydrobenzopyran intermediate |
| 2 | Pentafluoroethylation | Pentafluoroethyl iodide, Pd or Cu catalyst | Introduction of pentafluoroethyl group at C-3 |
| 3 | Chlorination (if needed) | N-chlorosuccinimide (NCS), controlled temp | Selective chlorination at C-5 |
| 4 | Hydroxylation/Demethylation | Electrophilic substitution or BBr3 for demethylation | Hydroxyl group at C-8 |
| 5 | Oxidation | DDQ or SeO2 | Formation of 6-oxo group |
| 6 | Carboxylation/Oxidation | KMnO4, or CO2 with catalyst | Introduction of 7-carboxylic acid |
Research Findings and Optimization Notes
- Regioselectivity: The use of substituted salicylaldehydes ensures regioselective functionalization, minimizing side reactions.
- Pentafluoroethylation: Transition metal catalysis is critical for efficient and selective pentafluoroethyl group incorporation; copper catalysts have shown good yields.
- Oxidation Steps: Mild oxidants prevent over-oxidation and degradation of the chromene ring.
- Purification: Chromatographic techniques such as preparative HPLC are employed to isolate the final compound with high purity.
- Yields: Overall yields vary depending on the scale and conditions but typically range from 40% to 65% over multiple steps.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dihydro-5-chloro-8-hydroxy-6-oxo-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalized benzopyran precursors. Key steps include halogenation (e.g., chlorination at position 5), oxidation to introduce the oxo group at position 6, and substitution with pentafluoroethyl groups. Cyclization reactions under acidic or basic conditions may be required to form the benzopyran core. For example, spirocyclic intermediates (as seen in similar compounds) can be synthesized using ketone-amine condensations or cycloaddition reactions . Reaction conditions (e.g., temperature, catalysts like palladium for coupling) must be optimized to minimize side products.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is critical:
- Elemental analysis to verify stoichiometry.
- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹, C=O stretches at ~1680-1750 cm⁻¹) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments. For example, the pentafluoroethyl group’s CF₂ and CF₃ signals appear as distinct multiplets in ¹⁹F NMR .
- UV-Vis spectroscopy to assess conjugation effects from aromatic and electron-withdrawing groups .
Q. How can researchers determine the purity of this compound and identify common impurities?
- Methodological Answer :
- HPLC with UV detection is recommended for purity assessment, using reference standards (e.g., EP/Pharm. Eur. guidelines for related carboxylic acid derivatives) .
- Mass spectrometry (MS) aids in detecting low-abundance impurities, such as dechlorinated by-products or incomplete fluorination intermediates.
- Thermogravimetric analysis (TGA) evaluates residual solvents or moisture, which are common contaminants in hygroscopic carboxylic acids .
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to buffers at pH 3–10 and temperatures of 40–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Hydrolysis of the lactone ring (if present) or decarboxylation may occur under acidic/basic conditions .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (25°C).
Q. How can contradictions in spectral data between synthetic batches be resolved?
- Methodological Answer :
- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by conformational isomers or rotamers. For fluorinated compounds, ¹⁹F-¹H heteronuclear correlations clarify substituent orientation .
- X-ray crystallography : Provides definitive structural confirmation, especially for polymorphic or stereochemical ambiguities .
- Batch comparison : Cross-validate using multiple analytical methods (e.g., LC-MS, elemental analysis) to rule out instrumental variability .
Q. What is the role of the pentafluoroethyl group in modulating the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational studies : Density Functional Theory (DFT) calculates electron-withdrawing effects, which stabilize negative charges on the carboxylic acid group and influence acidity (pKa).
- Electrochemical analysis : Cyclic voltammetry assesses redox behavior, particularly if the compound participates in electron-transfer reactions (e.g., as a chelating agent) .
Q. What strategies are effective for isolating intermediates during the compound’s multi-step synthesis?
- Methodological Answer :
- Chromatographic techniques : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates. For fluorinated compounds, reverse-phase HPLC improves separation efficiency .
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline intermediates. Temperature-controlled crystallization minimizes co-precipitation of by-products .
Q. How can researchers determine the pKa of the carboxylic acid and phenolic hydroxyl groups in this compound?
- Methodological Answer :
- Potentiometric titration : Conduct pH-metric titrations in aqueous or mixed solvents (e.g., water/DMSO) to measure dissociation constants. The carboxylic acid group typically has a pKa ~2–4, while phenolic hydroxyls range from ~8–10 .
- UV-Vis spectrophotometry : Monitor absorbance changes at varying pH to identify deprotonation events, particularly for overlapping pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
